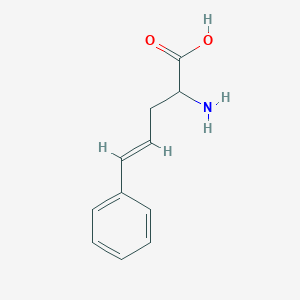

2-Amino-5-phenylpent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(E)-2-amino-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+ |

InChI Key |

MCGSKGBMVBECNS-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profiling of 2-Amino-5-phenylpent-4-enoic Acid (Styrylalanine) in Enzyme Inhibition

[1][2]

Executive Summary

This technical guide profiles the biological activity of 2-Amino-5-phenylpent-4-enoic acid (commonly referred to as Styrylalanine or Cinnamylglycine ).[1] Structurally analogous to L-Phenylalanine, this molecule functions as a potent probe and inhibitor for enzymes governing aromatic amino acid metabolism, most notably Phenylalanine Ammonia-Lyase (PAL) .[2]

Unlike simple competitive inhibitors that passively occupy the active site, Styrylalanine often acts as a mechanism-based inhibitor (suicide substrate) or a slow-tight binding inhibitor .[2] Its unique vinyl-linker geometry allows it to undergo enzymatic processing (deamination) to form a highly conjugated product (5-phenyl-2,4-pentadienoic acid) that binds with superior affinity to the catalytic core, effectively locking the enzyme in a non-productive state.[2]

This guide details the structural logic, inhibition mechanism, and validated experimental protocols for characterizing this compound's activity.

Chemical Identity & Structural Logic[1]

The efficacy of Styrylalanine lies in its ability to mimic the transition state of Phenylalanine while introducing electronic conjugation that alters the reaction outcome.

| Feature | L-Phenylalanine (Natural Substrate) | L-Styrylalanine (Inhibitor) |

| Structure | ||

| Side Chain | Benzyl group (flexible, saturated) | Cinnamyl group (rigid, unsaturated) |

| Electronic State | Isolated aromatic ring | Conjugated system potential (upon deamination) |

| Enzyme Interaction | Substrate (Turnover number high) | Inhibitor/Pseudo-substrate (Turnover number low) |

Structural Causality: The insertion of the vinyl group (

Mechanistic Deep Dive: Phenylalanine Ammonia-Lyase (PAL) Inhibition[1][2]

The "Trojan Horse" Mechanism

Styrylalanine operates via a Mechanism-Based Inactivation pathway. It is initially recognized by the PAL active site (specifically the MIO prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one) as a valid substrate.[2]

-

Binding: Styrylalanine enters the active site

.[1] -

Catalysis: The enzyme catalyzes the

-elimination of ammonia. -

Inactivation: Instead of releasing the product rapidly, the resulting 5-phenyl-2,4-pentadienoic acid forms a stable, tight-binding complex with the enzyme (

), or reacts covalently with active site residues due to its electrophilic nature.

Kinetic Pathway Visualization

The following diagram illustrates the divergence between the natural catalytic cycle and the inhibition pathway.

Figure 1: Kinetic bifurcation of PAL activity.[2] Styrylalanine acts as a suicide substrate, generating a product that fails to release efficiently.

Experimental Protocol: Spectrophotometric Inhibition Assay

This protocol is designed to validate the inhibitory constant (

Reagents & Preparation

-

Buffer: 100 mM Tris-HCl, pH 8.8 (PAL optimum pH).

-

Enzyme: Purified Recombinant PAL (e.g., from Petroselinum crispum or Rhodosporidium toruloides), diluted to ~0.01 units/mL.[2]

-

Substrate: L-Phenylalanine (Stock: 100 mM in buffer).

-

Inhibitor: L-Styrylalanine (Stock: 10 mM in DMSO; ensure final DMSO < 1%).[1][2]

Assay Workflow

-

Blanking: Prepare a reference cuvette containing buffer and enzyme only.[1]

-

Pre-Incubation (Critical for Slow-Binding):

-

Mix Enzyme + Inhibitor (Styrylalanine) at varying concentrations (0, 1, 5, 10, 50

M).[2] -

Incubate at 30°C for 10 minutes. This allows the formation of the

or

-

-

Reaction Initiation:

-

Add L-Phenylalanine (fixed saturating concentration, e.g., 2 mM) to the mixture.

-

Rapidly mix by inversion.

-

-

Measurement:

-

Monitor Absorbance at 290 nm for 10 minutes.

-

Note: Trans-cinnamate absorbs at 290 nm (

).[1][2] -

Interference Check: Run a control with Styrylalanine + Enzyme (no Phe) to see if the inhibitor's product (phenylpentadienoate) absorbs at 290 nm.[1][2] If it does (likely

nm), subtract this baseline.[1][2]

-

Data Analysis (Dixon Plot)

To determine the

-

Perform the assay with varying [Inhibitor] at multiple fixed [Substrate] concentrations.

-

Plot

(y-axis) vs. -

The intersection point of the lines gives

(for competitive inhibition). -

Expected Result: A competitive profile where

remains constant but

Quantitative Data Summary

The following table summarizes typical kinetic parameters observed for PAL inhibitors in this class.

| Parameter | Value (Approx.) | Interpretation |

| 150 - 300 | Affinity for natural substrate.[1][2] | |

| 5 - 20 | Inhibitor binds ~10x tighter than substrate.[1][2] | |

| Mode of Action | Competitive / Mixed | Initially competitive; may become non-competitive over time due to tight product binding. |

| Turnover Rate | < 1% of Phe | Styrylalanine is processed very slowly compared to Phe.[1] |

Synthesis & Future Applications

Synthesis Pathway

Researchers synthesizing this probe typically employ a Heck Reaction or Wittig Olefination :

-

Starting Material: Protected Vinylglycine or Aspartic acid semialdehyde.[1]

-

Coupling: Reaction with Iodobenzene (Heck) or Benzyltriphenylphosphonium bromide (Wittig).[1][2]

-

Deprotection: Acidic hydrolysis to yield the free amino acid.

Therapeutic & Agricultural Relevance[1]

-

PKU Therapy: High-affinity PEG-PAL variants are used to treat Phenylketonuria.[1] Styrylalanine serves as a "molecular ruler" to map the active site volume of these therapeutic enzymes.

-

Herbicides: PAL inhibition leads to a cessation of lignin and flavonoid biosynthesis in plants. Styrylalanine analogs are investigated as specific herbicides that stunt weed growth by compromising structural integrity.

References

-

Hanson, K. R., & Havir, E. A. (1981).[2] The Enzymology of the Elimination of Ammonia. In The Biochemistry of Plants (Vol. 7, pp. 577-625). Academic Press.[1] (Foundational text on PAL mechanism and inhibition).

-

Appert, C., Zoń, J., & Amrhein, N. (2003).[2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422.[2] Link

-

Walsh, C. T. (1984).[2] Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry, 53, 493-535.[2] (Defines the mechanism for olefinic amino acid inhibitors).

-

Hodgins, D. S. (1971).[2] Yeast Phenylalanine Ammonia-lyase: Purification, Properties, and the Identification of Catalytically Essential Dehydroalanine. Journal of Biological Chemistry, 246(9), 2977-2985. (Early characterization of PAL active site requirements).

-

Matsui, T., et al. (2006).[2] Phenylalanine Ammonia Lyase Inhibitors...[1][5] Reduce Toughening and Lignification. Science Alert. Link

Sources

- 1. US11753445B2 - Therapeutic peptides - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 9 Enzymes and Enzyme Kinetics | Basicmedical Key [basicmedicalkey.com]

- 4. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]

- 5. CAS 267650-37-3: L-Styrylalanine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Amino-5-phenylpent-4-enoic Acid as a Phenylalanine Analog

A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothesis-driven exploration of the potential mechanism of action of 2-Amino-5-phenylpent-4-enoic acid as a phenylalanine analog. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes established principles of enzymology and the known activities of structurally related phenylalanine analogs to construct a scientifically rigorous, theoretical framework. We postulate that 2-Amino-5-phenylpent-4-enoic acid is most likely to exert its effects through competitive inhibition of key enzymes in phenylalanine metabolism, primarily Phenylalanine Hydroxylase (PAH) and potentially Phenylalanine Ammonia-Lyase (PAL) in plant and microbial systems. Furthermore, its structural similarity to phenylalanine suggests it may also be a substrate for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which could have implications for its cellular uptake and distribution. This guide details the theoretical underpinnings of these potential mechanisms, outlines detailed experimental protocols to validate these hypotheses, and provides the necessary intellectual framework for researchers to initiate investigations into this and similar novel phenylalanine analogs.

Introduction: The Rationale for Phenylalanine Analogs in Research and Therapeutics

Phenylalanine is an essential aromatic amino acid fundamental to protein synthesis and the precursor to a cascade of vital biomolecules, including tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. The metabolic pathways governing phenylalanine homeostasis are tightly regulated, and their dysregulation is implicated in several pathological conditions, most notably Phenylketonuria (PKU), a genetic disorder characterized by deficient Phenylalanine Hydroxylase (PAH) activity[2][3].

Phenylalanine analogs are powerful tools for elucidating the intricacies of these metabolic pathways and hold significant therapeutic potential. By mimicking the structure of the natural amino acid, these molecules can interact with the enzymes and transporters that recognize phenylalanine, leading to a range of effects from competitive inhibition to acting as alternative substrates. The rational design of phenylalanine analogs, including modifications to the aromatic ring and the side chain, has been a fruitful area of research for developing enzyme inhibitors and targeted therapeutic agents[].

Postulated Mechanisms of Action

Based on its structural similarity to phenylalanine, we hypothesize that 2-Amino-5-phenylpent-4-enoic acid can act through several primary mechanisms:

-

Competitive Inhibition of Phenylalanine Hydroxylase (PAH): This is the most probable mechanism of action in mammalian systems.

-

Interaction with Phenylalanine Ammonia-Lyase (PAL): In plant and microbial systems, this enzyme is a likely target.

-

Substrate for Amino Acid Transporters: The molecule may be recognized and transported into cells by systems such as LAT1.

Competitive Inhibition of Phenylalanine Hydroxylase (PAH)

PAH is a non-heme iron-dependent monooxygenase that catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine catabolism[5]. The enzyme's active site accommodates the phenyl ring and the amino acid backbone of its substrate. We postulate that 2-Amino-5-phenylpent-4-enoic acid, due to its structural resemblance to phenylalanine, can bind to the active site of PAH, thereby acting as a competitive inhibitor. The unsaturated bond in the side chain may influence the binding affinity and the kinetics of this inhibition.

The general principle of competitive inhibition involves the inhibitor molecule binding to the active site of the enzyme, preventing the substrate from binding and thus reducing the rate of the enzymatic reaction. This type of inhibition is reversible, and its effects can be overcome by increasing the substrate concentration.

Diagram: Postulated Competitive Inhibition of Phenylalanine Hydroxylase (PAH)

Caption: Postulated competitive inhibition of PAH by 2-Amino-5-phenylpent-4-enoic acid.

Interaction with Phenylalanine Ammonia-Lyase (PAL)

In plants and some microorganisms, Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[6]. This is the first step in the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and coumarins[7]. Phenylalanine analogs have been shown to be effective inhibitors of PAL[8].

Given its structure, 2-Amino-5-phenylpent-4-enoic acid could potentially act as a competitive inhibitor of PAL. The extended, unsaturated side chain might offer unique interactions within the PAL active site, potentially leading to potent inhibition.

Substrate for Amino Acid Transporters

The cellular uptake of large neutral amino acids, including phenylalanine, is primarily mediated by the L-type amino acid transporter 1 (LAT1)[9]. This transporter is of particular interest in drug development due to its high expression in the blood-brain barrier and in many types of cancer cells. Phenylalanine analogs with modified side chains have been shown to be substrates for LAT1, with some modifications enhancing affinity and selectivity[9].

It is plausible that 2-Amino-5-phenylpent-4-enoic acid is also a substrate for LAT1. Its ability to be transported into cells would be a critical determinant of its overall biological activity.

Experimental Protocols for Hypothesis Validation

To empirically determine the mechanism of action of 2-Amino-5-phenylpent-4-enoic acid, a series of well-defined biochemical and cell-based assays are required.

Enzyme Inhibition Assays

Objective: To determine if 2-Amino-5-phenylpent-4-enoic acid inhibits PAH and/or PAL and to characterize the nature of this inhibition.

Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Recombinant human PAH can be expressed and purified.

-

Prepare stock solutions of L-phenylalanine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and the test compound, 2-Amino-5-phenylpent-4-enoic acid, in an appropriate buffer (e.g., 100 mM HEPES, pH 7.0).

-

-

Assay Procedure:

-

The assay is typically performed by measuring the rate of tyrosine formation. This can be monitored using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

In a 96-well plate, set up reactions containing a fixed concentration of PAH and BH4.

-

Add varying concentrations of L-phenylalanine and 2-Amino-5-phenylpent-4-enoic acid.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analyze the samples by HPLC to quantify the amount of tyrosine produced.

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

A Lineweaver-Burk plot can be used to visualize the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the inhibition constant (Ki) from the data.

-

Table 1: Expected Quantitative Data from PAH Inhibition Assay

| Parameter | Description | Expected Outcome for Competitive Inhibition |

| IC50 | Concentration of inhibitor that reduces enzyme activity by 50% | A measurable value, indicating potency. |

| Km | Michaelis constant; substrate concentration at half-maximal velocity | Increases with increasing inhibitor concentration. |

| Vmax | Maximum reaction velocity | Remains unchanged. |

| Ki | Inhibition constant; a measure of the inhibitor's binding affinity | A low value indicates high binding affinity. |

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Cellular Uptake Assays

Objective: To determine if 2-Amino-5-phenylpent-4-enoic acid is a substrate for the amino acid transporter LAT1.

Protocol: LAT1-Mediated Uptake Assay

-

Cell Culture:

-

Use a cell line that overexpresses human LAT1 (e.g., HEK293-LAT1 cells). A control cell line without LAT1 overexpression should also be used.

-

-

Uptake Experiment:

-

Plate the cells in 24-well plates and grow to confluence.

-

Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with a radiolabeled known LAT1 substrate (e.g., [14C]L-leucine) in the presence of varying concentrations of 2-Amino-5-phenylpent-4-enoic acid as a competitor.

-

After a short incubation period (e.g., 1-5 minutes), stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the radiolabeled substrate uptake at each concentration of the test compound.

-

Determine the IC50 value for the inhibition of uptake. A low IC50 value suggests that 2-Amino-5-phenylpent-4-enoic acid is a good substrate or inhibitor of LAT1.

-

Concluding Remarks and Future Directions

This technical guide has presented a hypothesis-driven framework for understanding the mechanism of action of 2-Amino-5-phenylpent-4-enoic acid as a phenylalanine analog. While direct experimental evidence is currently lacking, the structural features of this molecule strongly suggest its potential as a competitive inhibitor of key enzymes in phenylalanine metabolism, such as PAH and PAL, and as a substrate for the amino acid transporter LAT1.

The experimental protocols detailed herein provide a clear roadmap for researchers to systematically investigate these hypotheses. The elucidation of the precise mechanism of action of 2-Amino-5-phenylpent-4-enoic acid will not only contribute to our fundamental understanding of phenylalanine biochemistry but may also pave the way for the development of novel therapeutic agents targeting metabolic disorders and cancer. Future studies should also consider the potential for this compound to be metabolized and the biological activities of any resulting metabolites.

References

- Korkina, L. G. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Biology, 53(1), 15-25.

- Zon, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids. Liebigs Annalen der Chemie, 1992(7), 625-628.

- Flydal, M. I., & Martinez, A. (2013). Allosteric regulation of phenylalanine hydroxylase. Journal of molecular biology, 425(1), 1-11.

- Erlandsen, H., Fusetti, F., Martinez, A., Hough, E., Flatmark, T., & Stevens, R. C. (1997). Crystal structure of the catalytic domain of human phenylalanine hydroxylase reveals the structural basis for phenylketonuria. Nature structural biology, 4(12), 995-1000.

-

PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Michals-Matalon, K., & Matalon, R. (2003). Structural Studies on Phenylalanine Hydroxylase and Implications Toward Understanding and Treating Phenylketonuria.

-

Wikipedia contributors. (2024, February 18). Phenylalanine. In Wikipedia, The Free Encyclopedia. Retrieved February 24, 2026, from [Link]

- A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Rel

- Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-... (n.d.).

- Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. (1996). PubMed.

- Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). PubMed.

- Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (1993). PubMed.

- HUMAN PHENYLALANINE HYDROXYLASE CATALYTIC DOMAIN DIMER WITH BOUND DOPAMINE INHIBITOR. (2024).

-

Taylor & Francis. (n.d.). Phenylpropanoid biosynthesis – Knowledge and References. Retrieved February 24, 2026, from [Link]

- Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. (2007). PubMed.

- (2S)-2-Amino-5-phenylpent-4-enoic acid. (n.d.). pharmasources.com.

- (R)-2-Amino-5-phenylpent-4-enoic acid. (n.d.). Crysdot LLC.

-

Wikipedia contributors. (2023, November 28). Phenylalanine ammonia-lyase. In Wikipedia, The Free Encyclopedia. Retrieved February 24, 2026, from [Link]

Sources

- 1. 5pah - HUMAN PHENYLALANINE HYDROXYLASE CATALYTIC DOMAIN DIMER WITH BOUND DOPAMINE INHIBITOR - Summary - Protein Data Bank Japan [pdbj.org]

- 2. publications.aap.org [publications.aap.org]

- 3. researchgate.net [researchgate.net]

- 5. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-5-phenylpent-4-enoic Acid in Non-Proteinogenic Amino Acid Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-proteinogenic amino acids (NPAAs) represent a pivotal frontier in chemical biology and drug discovery, offering a vast expansion of the chemical space beyond the 20 canonical amino acids.[1][2][3] These unique building blocks enable the synthesis of peptides and proteins with enhanced stability, novel functions, and improved therapeutic profiles.[2][4] This guide focuses on a particularly versatile NPAA, 2-Amino-5-phenylpent-4-enoic acid, a phenyl-vinyl-glycine derivative. We will explore its synthesis, unique chemical properties, and its multifaceted roles as a conformational constraint in peptidomimetics, a scaffold for complex molecular synthesis, and a mechanistic probe for enzyme inhibition. This document serves as a technical resource, providing detailed protocols and field-proven insights to empower researchers in harnessing the potential of this and other unsaturated NPAAs.

Introduction: Expanding the Therapeutic Landscape with NPAAs

The limitations of peptides composed solely of natural amino acids, such as poor metabolic stability, have driven the exploration of NPAAs.[1][4] With over 800 known naturally occurring and thousands of synthetically accessible variants, NPAAs are instrumental in developing peptide-based drug candidates with fundamentally altered and improved properties.[1][2] Their incorporation can enhance potency, increase bioavailability, and confer resistance to proteolytic degradation.[2][3][5]

1.1. The Unique Profile of 2-Amino-5-phenylpent-4-enoic Acid

2-Amino-5-phenylpent-4-enoic acid (APPA) is an unsaturated α-amino acid characterized by a phenyl group conjugated to a vinyl side chain. Its molecular formula is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol .[6][7] This structure is of significant interest in medicinal chemistry as it combines the aromatic properties of phenylalanine with the reactive potential of an alkene, making it a versatile building block for organic synthesis.[8] The double bond offers a site for various chemical modifications and can impose significant conformational constraints when incorporated into a peptide backbone, a crucial aspect for designing molecules that fit precisely into biological targets.[3]

Synthesis and Chemical Properties

The utility of an NPAA is fundamentally tied to its accessibility. The synthesis of APPA and its derivatives often requires stereoselective methods to control the chirality at the α-carbon, which is critical for biological activity.[8]

2.1. Synthetic Strategies

One common approach to synthesizing phenyl-containing unsaturated acids is the Wittig reaction. For instance, the synthesis of the related compound 5-Phenylpent-4-enoic acid involves the reaction of (3-carboxypropyl)triphenylphosphonium bromide with benzaldehyde.[9] This method offers good stereoselective control, favoring the formation of the (E)-isomer (trans configuration of the double bond).[9] Similar strategies can be adapted for APPA synthesis, starting with appropriate amino-protected precursors.

Another powerful method is the Knoevenagel condensation, which has been used to synthesize related structures like (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides.[10] This reaction involves the condensation of 3-phenylpropiolaldehyde with active methylene compounds, such as cyanoacetates, often using a basic alumina catalyst.[10]

Table 1: Comparison of Synthetic Approaches for Phenyl-Unsaturated Carboxylic Acid Derivatives

| Synthetic Method | Key Reagents | Key Features | Stereoselectivity | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde (e.g., Benzaldehyde) | Forms C=C bond. Reliable for alkene synthesis. | Generally favors (E)-isomer under lithium-free conditions. | [9] |

| Knoevenagel Condensation | Aldehyde (e.g., 3-phenylpropiolaldehyde), Active methylene compound | Forms C=C bond. Effective with catalysts like basic alumina. | Theoretical calculations often show the E-isomer to be more stable. | [10] |

2.2. Detailed Protocol: Conceptual Wittig Synthesis of a Protected APPA Precursor

This protocol outlines a conceptual, multi-step workflow for synthesizing a protected form of APPA, a necessary intermediate for peptide synthesis.

Step 1: Preparation of the Phosphonium Ylide

-

React triphenylphosphine with a suitable 4-halo-2-aminobutyric acid derivative (where the amino group is protected, e.g., with a Boc group) in an appropriate solvent like acetonitrile.

-

Heat the reaction mixture under reflux to form the corresponding phosphonium salt.

-

Isolate and dry the salt.

-

Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) in an anhydrous solvent like THF at low temperature (-78 °C) to generate the ylide.

Step 2: Wittig Reaction with Benzaldehyde

-

To the cold ylide solution, add benzaldehyde dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using silica gel chromatography to isolate the protected 2-Amino-5-phenylpent-4-enoic acid.

Step 3: Deprotection

-

The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the final APPA product.

Diagram 1: Conceptual Workflow for APPA Synthesis

Caption: A conceptual workflow for the synthesis of APPA via the Wittig reaction.

Applications in Peptide Science and Drug Design

The incorporation of NPAAs like APPA is a core strategy in modern protein engineering and drug discovery.[][] It allows for precise control over the structure and function of peptides.[]

3.1. A Tool for Conformational Constraint

The unsaturated side chain of APPA can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This is invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand how a peptide's three-dimensional shape relates to its biological activity. By designing peptides with a perfect match to their biological target, side chain modifications can significantly improve efficacy.[3]

3.2. Protocol: Incorporation of APPA into a Peptide via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[13] This protocol details the incorporation of an Fmoc-protected APPA derivative.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-APPA-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first C-terminal Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.

-

-

Chain Elongation (Iterative Cycle):

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling: To couple the next amino acid (including Fmoc-APPA-OH), pre-activate it by dissolving it with HBTU/HOBt and DIPEA in DMF for a few minutes, then add the solution to the resin. Allow reacting for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM. Repeat this cycle for all amino acids in the sequence.

-

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Diagram 2: SPPS Cycle for NPAA Incorporation

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Role as a Mechanistic Probe and Enzyme Inhibitor

Unsaturated amino acids can act as mechanism-based inhibitors, also known as "suicide substrates." They are unreactive until processed by the target enzyme's catalytic machinery, at which point they are converted into a reactive species that covalently and irreversibly inactivates the enzyme. This makes them highly specific and potent tools for studying enzyme function.[14]

While direct studies on 2-Amino-5-phenylpent-4-enoic acid are not widely available in the search results, its structural relative, pent-4-enoic acid, is known to be a hypoglycemic compound that inhibits fatty acid oxidation and gluconeogenesis.[15] This suggests that the vinyl group in APPA could be a key pharmacophore for targeting metabolic enzymes. The phenylpropanoid backbone of APPA is also significant, as phenylpropanoids are a major class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[16][17]

4.1. Potential as a Phenylalanine Analogue

Given its structure, APPA could act as an antagonist or inhibitor in pathways involving phenylalanine. For example, in the metabolic disorder phenylketonuria (PKU), high levels of phenylalanine are neurotoxic.[18] Inhibitors of neutral amino acid transporters, which are responsible for phenylalanine reuptake, are being investigated as a therapeutic strategy.[18] APPA could serve as a research tool to probe the substrate specificity of such transporters.

Furthermore, the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid, is a key enzyme in the phenylpropanoid pathway in plants and some bacteria.[9][19] APPA could be investigated as a potential inhibitor or alternative substrate for PAL to modulate the production of downstream phenolic compounds.

Diagram 3: Potential Interaction with Phenylalanine Pathways

Caption: APPA as a potential modulator of phenylalanine transport and metabolism.

Future Directions

The unique combination of an amino acid scaffold, an aromatic ring, and a reactive alkene makes 2-Amino-5-phenylpent-4-enoic acid a compelling molecule for future research:

-

Drug Discovery: As a building block for creating constrained peptides and peptidomimetics targeting protein-protein interactions.[5]

-

Bioconjugation: The vinyl group can participate in "click chemistry" reactions, such as thiol-ene additions, for labeling proteins or attaching drug payloads.

-

Natural Product Synthesis: Serving as a chiral precursor for the synthesis of more complex natural products.

-

Materials Science: Incorporation into polymers to create novel biomaterials with unique properties.

Conclusion

2-Amino-5-phenylpent-4-enoic acid exemplifies the power of non-proteinogenic amino acids to push the boundaries of peptide design and drug discovery. Its synthesis, while requiring careful stereochemical control, yields a versatile building block with significant potential. From creating structurally defined peptides to probing the mechanisms of crucial metabolic enzymes, APPA provides researchers with a valuable tool to explore complex biological systems and engineer next-generation therapeutics. Continued investigation into its synthesis and applications will undoubtedly unlock new opportunities in medicine and biotechnology.

References

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved from [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (2020, September 18). Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). Retrieved from [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.). Retrieved from [Link]

-

2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES - INEOS OPEN. (n.d.). Retrieved from [Link]

-

Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non... - PMC. (n.d.). Retrieved from [Link]

-

Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. (2024, September 11). Retrieved from [Link]

-

PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH - Cellular and Molecular Biology. (2007, April 15). Retrieved from [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. (2017, May 10). Retrieved from [Link]

-

Inhibiting neutral amino acid transport for the treatment of phenylketonuria - JCI Insight. (2018, July 26). Retrieved from [Link]

-

Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 99855-10-4|2-Amino-5-phenylpent-4-enoicacid|BLDPharm [bldpharm.com]

- 8. 5-Phenylpent-2-enoic acid | 55320-96-2 | Benchchem [benchchem.com]

- 9. Buy 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1 [smolecule.com]

- 10. ineosopen.org [ineosopen.org]

- 13. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellmolbiol.org [cellmolbiol.org]

- 17. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 18. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]

- 19. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-5-phenylpent-4-enoic Acid via Phase Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-5-phenylpent-4-enoic acid (also known as cinnamylglycine). This non-proteinogenic amino acid is a critical scaffold in the development of peptidomimetics and enzyme inhibitors.

The method utilizes Phase Transfer Catalysis (PTC) to alkylate the benzophenone imine of glycine ethyl ester. Unlike traditional anhydrous enolate chemistry (e.g., using LDA at -78°C), this PTC protocol operates at room temperature using inexpensive quaternary ammonium salts and aqueous bases. This approach offers superior atom economy, reduced environmental impact, and operational simplicity suitable for industrial scale-up.

Reaction Strategy & Mechanism

The O'Donnell Schiff Base Module

The core of this synthesis is the O'Donnell Schiff base (

-

Acidity Enhancement: It lowers the pKa of the

-protons (approx. pKa ~19 in DMSO), making them accessible to hydroxide bases under PTC conditions. -

Mono-alkylation Selectivity: The steric bulk of the diphenylmethylene group effectively prevents dialkylation, a common side reaction in amino acid synthesis.

The Interfacial Mechanism

The reaction proceeds via a liquid-liquid interfacial mechanism (Starks' Extraction Mechanism).

-

Deprotonation: The interfacial base (50% KOH) deprotonates the Schiff base at the interface.

-

Ion Exchange: The resulting enolate anion pairs with the lipophilic quaternary ammonium cation (

) from the catalyst. -

Transfer & Reaction: The lipophilic ion pair [

Enolate -

Regeneration: The catalyst regenerates as a halide salt (

) and returns to the interface to repeat the cycle.

Mechanistic Visualization

Figure 1: Interfacial mechanism of the O'Donnell Phase Transfer Catalysis cycle.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Notes |

| 267.33 | 1.0 | Substrate | Commercially available or prepared from Gly-OEt + Benzophenone imine. | |

| Cinnamyl Bromide | 197.07 | 1.1 - 1.2 | Electrophile | Purify if dark brown (silica plug). |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 (10 mol%) | Catalyst | Hygroscopic; store in desiccator. |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 | Base | Prepared as 50% w/v aqueous solution. |

| Toluene | 92.14 | Solvent | Solvent | DCM is a viable alternative. |

| Citric Acid (1M) | 192.12 | Excess | Hydrolysis | Mild acid for deprotection. |

Step-by-Step Procedure

Step 1: Phase Transfer Alkylation[1][3][4]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

-(diphenylmethylene)glycine ethyl ester (10.0 mmol, 2.67 g). -

Solvent & Catalyst: Dissolve the substrate in Toluene (30 mL). Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g).

-

Electrophile Addition: Add Cinnamyl bromide (11.0 mmol, 2.17 g) to the stirring solution.

-

Initiation: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Add 50% aqueous KOH (10 mL) dropwise.

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C).

-

Critical Control Point:Vigorous stirring (approx. 800-1000 rpm) is essential to maximize the interfacial surface area. Slow stirring will stall the reaction.

-

-

Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting material (

) should disappear, and the mono-alkylated product (

Step 2: Workup

-

Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.[5]

-

Extraction: Extract the aqueous layer with Toluene (

mL). -

Washing: Combine organic layers and wash with water (

mL) until neutral pH, then with brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude alkylated imine (yellow oil).

Step 3: Hydrolysis & Isolation

-

Hydrolysis: Dissolve the crude oil in THF (20 mL) and add 1M aqueous Citric Acid (20 mL). Stir at room temperature for 12 hours.

-

Note: This selectively cleaves the imine. The benzophenone byproduct will precipitate or oil out.

-

-

Extraction of Byproduct: Dilute with water. Wash the aqueous acidic layer with Ether (

mL) to remove benzophenone. -

Saponification (Optional for Free Acid): If the free amino acid is required (rather than the ester), basify the aqueous layer to pH 12 with 2M NaOH and heat at 50°C for 2 hours.

-

Final Isolation: Neutralize to pH 6-7 with dilute HCl. The amino acid, 2-amino-5-phenylpent-4-enoic acid , will precipitate. Collect by filtration and recrystallize from Ethanol/Water.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of cinnamylglycine.

Validation & Troubleshooting

Analytical Validation

-

1H NMR (CDCl3, 400 MHz) of Alkylated Imine: Look for the disappearance of the glycine singlet (

4.1) and the appearance of the multiplet for the -

Enantioselectivity (If using Chiral PTC): Analyze via HPLC using a Chiralcel OD-H column (Hexane/iPrOH 99:1).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor Stirring | Increase RPM to >800. The reaction is diffusion-controlled at the interface. |

| Emulsion Formation | Similar densities | Add solid NaCl to the aqueous phase to increase density difference; filter through Celite. |

| Dialkylation | Excess Base/RX | Strictly control equivalents. Ensure the benzophenone group is intact (it provides steric shielding). |

| Dark Product | Decomposition | Conduct reaction under Nitrogen atmosphere. Cinnamyl bromide is light/air sensitive. |

Advanced Application: Asymmetric Synthesis

For drug development applications requiring the pure (S)-enantiomer , the achiral TBAB catalyst can be replaced with a Cinchona alkaloid-derived catalyst (e.g.,

-

Modification: Use 10 mol% chiral catalyst.

-

Conditions: Lower temperature to -20°C or -40°C using Toluene/CHCl3 mixtures.

-

Result: This typically yields the (S)-amino acid with >90% enantiomeric excess (ee) due to the rigid chiral pocket formed by the catalyst at the interface [1, 4].

References

-

O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[6][7] The Synthesis of Amino Acids by Phase-Transfer Reactions.[1][3][7][8][9][10] Tetrahedron Letters, 19(30), 2641-2644.

-

O'Donnell, M. J. (2004).[8] The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[8] Accounts of Chemical Research, 37(8), 506-517.[8] -

Starks, C. M. (1971).[11] Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. Journal of the American Chemical Society, 93(1), 195-199.

-

Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 8. The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives [austinpublishinggroup.com]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]

Application Notes & Protocols for the Scalable Production of 2-Amino-5-phenylpent-4-enoic Acid

Abstract

2-Amino-5-phenylpent-4-enoic acid is a non-proteinogenic, unsaturated amino acid with significant potential as a chiral building block in pharmaceutical development. Its constrained structure, featuring a styryl moiety, makes it an attractive component for designing peptide mimics, enzyme inhibitors, and other complex molecular architectures. The primary challenge in its utilization is the lack of established, efficient, and stereoselective synthetic routes amenable to large-scale production. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing potential scalable production strategies. We explore both chemo-catalytic and biocatalytic pathways, offering in-depth explanations of the underlying principles, step-by-step protocols, and critical considerations for process optimization and scale-up. The guide emphasizes methods that prioritize yield, stereochemical purity, and industrial feasibility.

Strategic Considerations for Scalable Synthesis

The industrial production of a chiral amino acid like 2-Amino-5-phenylpent-4-enoic acid requires a robust and economically viable synthetic strategy. Key considerations include the cost of starting materials, reaction efficiency, stereocontrol, and the complexity of downstream processing.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several potential disconnections for the target molecule. The two most logical approaches involve either forming the Cα-Cβ bond through alkylation or constructing the carbon skeleton via a cross-coupling reaction. Biocatalytic routes, which form the C-N bond directly onto a pre-formed carbon backbone, offer a powerful alternative.

Caption: Key retrosynthetic pathways for 2-Amino-5-phenylpent-4-enoic acid.

Key Challenges

-

Stereocontrol: The primary challenge is the enantioselective installation of the amino group at the C2 position. For pharmaceutical applications, obtaining a single enantiomer is critical.[1]

-

Geometric Isomerism: The C4-C5 double bond is typically formed as the more thermodynamically stable (E)-isomer, but reaction conditions must be chosen to ensure high geometric purity.

-

Purification: As an amino acid, the product is amphoteric and can be highly polar, requiring specialized purification techniques like ion-exchange chromatography, especially to remove process-related impurities.[2]

Chemo-Catalytic Production Strategies

Traditional organic synthesis offers reliable and well-understood methods that can be optimized for scalability.

Strategy A: Asymmetric Alkylation of a Glycine Equivalent

This classical approach relies on the diastereoselective alkylation of a chiral glycine enolate equivalent. A chiral auxiliary is temporarily attached to the glycine molecule to direct the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter.

Causality and Rationale: The steric bulk of the chiral auxiliary physically blocks one face of the planar enolate, forcing the alkylating agent (cinnamyl bromide) to approach from the less hindered side. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. Evans oxazolidinones and Schöllkopf bis-lactim ethers are common choices, known for providing high levels of stereocontrol.[3]

Protocol: Asymmetric Alkylation using an Evans-type Auxiliary

-

Auxiliary Acylation: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane (DCM) at 0 °C to form the N-bromoacetyl auxiliary.

-

Azide Displacement: Treat the N-bromoacetyl auxiliary with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the N-azidoacetyl intermediate.

-

Enolate Formation: Cool the solution of the N-azidoacetyl auxiliary to -78 °C under an inert atmosphere (Argon). Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise to generate the sodium enolate.

-

Alkylation: Add (E)-cinnamyl bromide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight. The cinnamyl group will add to the enolate.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate. Purify the diastereomeric product by flash chromatography on silica gel.

-

Auxiliary Cleavage and Azide Reduction: Cleave the auxiliary using a method such as lithium hydroperoxide (LiOOH). Subsequently, reduce the azide group to the primary amine via catalytic hydrogenation (H₂, Pd/C) to yield the final product.

| Parameter | Condition / Reagent | Expected Diastereomeric Excess (d.e.) | Scalability Concern |

| Chiral Auxiliary | Evans Oxazolidinone | >95% | Cost of auxiliary, multi-step cleavage |

| Base | NaHMDS, LDA | >90% | Cryogenic temperatures, moisture sensitivity |

| Electrophile | (E)-Cinnamyl Bromide | N/A | Stability, availability |

| Cleavage | LiOOH / H₂-Pd/C | N/A | Handling of peroxides, hydrogenation safety |

Strategy B: Palladium-Catalyzed Negishi Cross-Coupling

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and are often highly scalable. A Negishi coupling can be adapted to form the Cβ-Cγ bond by coupling a protected and functionalized alanine-derived organozinc reagent with a vinyl halide.[4][5]

Causality and Rationale: This strategy builds upon established methods for synthesizing allylglycine derivatives.[5] The key is the formation of an organozinc intermediate from a protected β-iodoalanine derivative. This organozinc species is relatively stable and undergoes palladium-catalyzed cross-coupling with (E)-β-bromostyrene. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Protocol: Negishi Coupling for Synthesis

-

Precursor Synthesis: Prepare N-Boc-L-serine methyl ester. Convert the hydroxyl group to an iodide using triphenylphosphine and iodine to yield N-Boc-β-iodo-L-alanine methyl ester.[4]

-

Organozinc Formation: Activate zinc dust with a reagent like 1,2-dibromoethane or TMS-Cl. Add the N-Boc-β-iodo-L-alanine methyl ester in a suitable solvent (e.g., DMF) to the activated zinc to form the organozinc reagent in situ.[5]

-

Cross-Coupling Reaction: In a separate flask, charge the palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine). Cool the mixture to -78 °C and add the previously prepared organozinc reagent. Then, add (E)-β-bromostyrene dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

-

Work-up and Deprotection: Quench the reaction and perform an aqueous work-up. Purify the coupled product by chromatography. Finally, hydrolyze the methyl ester and remove the Boc protecting group under acidic conditions (e.g., TFA or HCl in dioxane) to obtain the final amino acid.

Biocatalytic Production Strategies

Biocatalysis offers a powerful, green, and often highly selective alternative to traditional chemical synthesis. For producing chiral amino acids, enzymes like transaminases are particularly well-suited for industrial applications due to their high enantioselectivity and operation in aqueous media under mild conditions.[6]

Strategy C: Asymmetric Amination via Transaminase

This approach involves the enzymatic conversion of a prochiral keto acid precursor (2-oxo-5-phenylpent-4-enoic acid) into the desired chiral amino acid. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or keto acid acceptor.

Causality and Rationale: The enzyme's active site is inherently chiral, precisely orienting the keto acid substrate and the pyridoxal 5'-phosphate (PLP) cofactor. This forces the incoming amino group to add to a specific face of the ketone, resulting in the formation of a single enantiomer of the amino acid product with very high enantiomeric excess (>99% e.e.). A key advantage is the potential for a cofactor recycling system, where the inexpensive amine donor (e.g., isopropylamine) is used stoichiometrically, and its ketone byproduct (acetone) is volatile and easily removed.

Caption: Workflow for whole-cell transaminase-mediated biotransformation.

Protocol: Whole-Cell Biotransformation using an Engineered E. coli

-

Keto Acid Synthesis: Synthesize the precursor, 2-oxo-5-phenylpent-4-enoic acid, via a chemical route such as the condensation of phenylpropionaldehyde with glyoxylic acid.

-

Biocatalyst Preparation: Cultivate an E. coli strain overexpressing a suitable (R)- or (S)-selective ω-transaminase in a fermenter until a high cell density is reached. Harvest the cells by centrifugation and prepare a concentrated cell slurry in a buffer (e.g., 100 mM potassium phosphate, pH 8.0).

-

Biotransformation Reaction: In a temperature-controlled reactor, add the keto acid substrate (e.g., 50-100 mM), the amine donor (e.g., isopropylamine, 1.0-1.5 M), and a catalytic amount of PLP cofactor (e.g., 1 mM).

-

Initiation and Monitoring: Initiate the reaction by adding the whole-cell biocatalyst slurry. Maintain the pH at the desired setpoint (e.g., 8.0) by the automated addition of an acid. Monitor the reaction progress by taking periodic samples and analyzing them by HPLC for substrate consumption and product formation.

-

Work-up: Once the reaction reaches completion (>99% conversion), stop the reaction. Remove the E. coli cells via centrifugation or microfiltration.

-

Purification: The resulting supernatant, containing the product, can be directly loaded onto an ion-exchange column for purification as described in the next section.

| Parameter | Condition / Reagent | Typical Value | Rationale |

| Enzyme | Engineered ω-Transaminase | (R)- or (S)-selective | Determines product stereochemistry |

| Substrate | 2-oxo-5-phenylpent-4-enoic acid | 50-200 mM | High concentration can cause inhibition |

| Amine Donor | Isopropylamine | 1.0 - 1.5 M | Drives equilibrium towards product |

| pH | 7.5 - 9.0 | Controlled | Optimal for enzyme activity and stability |

| Temperature | 30 - 45 °C | Controlled | Balances reaction rate and enzyme stability |

Scalable Downstream Processing and Purification

Effective purification is crucial for obtaining a high-purity final product and is often a major bottleneck in scaling up production.

Protocol: Ion-Exchange Chromatography (IEX)

IEX is an ideal method for purifying amino acids from complex mixtures like cell lysates or post-reaction broths.[2] Since the target molecule has a primary amine (positive charge at low pH) and a carboxylic acid (negative charge at high pH), it can be purified using either cation or anion exchange. Cation exchange is typically more robust for this application.

-

Column Selection: Choose a strong cation exchange resin (e.g., SP Sepharose Fast Flow) and pack it into a suitable process-scale column.[2]

-

Equilibration: Equilibrate the column with a low pH buffer (e.g., 20 mM sodium phosphate, pH 3.0) until the pH and conductivity of the outlet match the inlet.

-

Sample Loading: Adjust the pH of the crude product solution to match the equilibration buffer to ensure the amino group is protonated (-NH₃⁺) and will bind to the negatively charged resin. Load the solution onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities (e.g., neutral molecules, anionic species).

-

Elution: Elute the bound product by either increasing the pH (e.g., with a pH 7.0 buffer) to neutralize the amino group or by increasing the salt concentration (e.g., a linear gradient of 0 to 1 M NaCl in the equilibration buffer). The product will elute as a purified fraction.[2]

-

Desalting: If salt elution is used, the product fraction must be desalted, for example, by reverse osmosis or diafiltration.

Protocol: Final Isolation by Crystallization

Crystallization is the most cost-effective method for obtaining a highly pure, stable, solid final product on a large scale.

-

Solvent Selection: Screen various solvent/anti-solvent systems. Typically, an aqueous solution of the purified amino acid is used, with a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) added as the anti-solvent.

-

Concentration and pH Adjustment: Concentrate the purified, desalted product solution under vacuum. Adjust the pH to the isoelectric point (pI) of the amino acid. At its pI, the amino acid exists as a zwitterion and has minimum solubility in water, which facilitates precipitation.

-

Crystallization: Slowly add the anti-solvent to the concentrated aqueous solution at a controlled temperature with gentle stirring. Seeding with a small amount of pure crystalline product can be used to induce crystallization and control crystal size.

-

Isolation and Drying: Allow the crystallization to proceed for several hours. Collect the solid product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).

Summary and Comparative Outlook

The optimal strategy for scalable production of 2-Amino-5-phenylpent-4-enoic acid depends on available resources, desired scale, and purity requirements.

| Strategy | Primary Advantages | Primary Disadvantages | Scalability Outlook |

| Asymmetric Alkylation | Well-established chemistry; predictable outcomes. | Requires cryogenic temperatures; stoichiometric use of expensive chiral auxiliary; multiple steps. | Moderate. Best for small to medium scale; cost can be prohibitive for large scale. |

| Negishi Cross-Coupling | High convergence; builds skeleton efficiently. | Air/moisture sensitive reagents; cost of palladium catalyst; potential for heavy metal contamination. | Good. Widely used in industry, but requires specialized equipment and rigorous process control. |

| Transaminase Biocatalysis | Exceptional enantioselectivity (>99%); mild, aqueous conditions; green and sustainable. | Requires development of a specific biocatalyst and fermentation process; substrate inhibition can be a factor. | Excellent. The preferred route for large-scale, cost-effective, and enantiopure production of amino acids. |

For true industrial-scale production, the biocatalytic route using a transaminase is the most promising path forward. While it requires a higher initial investment in biocatalyst development and fermentation infrastructure, the benefits of high selectivity, operational simplicity, and environmental sustainability make it the superior long-term strategy. Future work should focus on engineering robust transaminases with high tolerance to both the keto-acid substrate and the amino acid product to enable high-titer production processes.

References

- Organic Syntheses Procedure, Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.

- Organic Syntheses, Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladiu.

-

Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41. Available at: [Link]

-

Silverman, R. B. (2000). Synthesis of α-Vinyl Amino Acids. In Methods in Molecular Biology, vol. 142. Humana Press. Available at: [Link]

- Benchchem, Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis.

-

Fimland, G., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 68(5), 2547-2551. Available at: [Link]

-

Fesik, S. W. (Ed.). (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(5), 1213. Available at: [Link]

-

Wu, S., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 1-11. Available at: [Link]

-

ResearchGate, Asymmetric Synthesis and Biotransformation. Available at: [Link]

Sources

- 1. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Amino-5-phenylpent-4-enoic acid

Topic: Improving solubility of 2-Amino-5-phenylpent-4-enoic acid (Styrylalanine) in aqueous buffers Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A + Protocols)

Status: Operational Ticket ID: SOL-STY-004 Subject: Overcoming aqueous solubility limits of Styrylalanine (2-Amino-5-phenylpent-4-enoic acid) for biological assays.

Executive Technical Summary

Molecule Profile: 2-Amino-5-phenylpent-4-enoic acid (Commonly referred to as Styrylalanine ) Chemical Class: Unnatural Hydrophobic Amino Acid Key Challenge: Zwitterionic lattice stability combined with a hydrophobic styryl side chain (–CH₂–CH=CH–Ph) results in extremely poor solubility at neutral pH (pH 5.0–7.5).

The Core Problem:

At physiological pH, the molecule exists primarily as a zwitterion (net charge = 0). The electrostatic attraction between the ammonium (

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My sample precipitates immediately when I add PBS (pH 7.4). Why?

Diagnosis: You are operating near the Isoelectric Point (pI) . Technical Explanation: The calculated pI of Styrylalanine is approximately 5.7. In PBS (pH 7.4), the molecule is close enough to this neutral state that the hydrophobic driving force of the phenyl ring dominates, causing aggregation. Solution: Do not attempt to dissolve directly in neutral buffer.

-

Protocol: Dissolve the powder in a minimal volume of 50 mM HCl (to protonate the amine) or 50 mM NaOH (to deprotonate the carboxylic acid) before adding your buffer.

Q2: I need to use this in a cell-based assay. I can't use strong acids or bases.

Diagnosis: Biological incompatibility.[1] Solution: Use the DMSO "Shock" Method or Complexation.

-

Protocol: Prepare a 100x stock solution in 100% anhydrous DMSO. Dilute this stock 1:100 into your media while vortexing rapidly.

-

Warning: Watch for "crashing out." If the final concentration exceeds ~500 µM, the compound may form micro-crystals over time.

-

Advanced Option: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient. The hydrophobic styryl tail inserts into the cyclodextrin cavity, shielding it from water.

Q3: My stock solution in DMSO turned yellow/brown after a week. Is it degraded?

Diagnosis: Oxidation of the alkene. Technical Explanation: The C=C double bond in the pent-4-enoic chain is susceptible to oxidation, especially in the presence of light and trace metals often found in lower-grade DMSO. Solution:

-

Store DMSO stocks at -20°C, protected from light (amber vials).

-

Purge vials with nitrogen or argon gas after use.

-

Self-Validation: Run a quick TLC or LC-MS check. If the M+16 peak (epoxide/oxide) appears, discard the stock.

Experimental Protocols

Protocol A: The "pH-Switch" Method (Recommended for Enzymatic Assays)

Best for: High concentration stocks where <1% organic solvent is required.

Materials:

-

1 M HCl and 1 M NaOH

-

Phosphate Buffer (10x strength)

-

Milli-Q Water

Workflow:

-

Weigh: 10 mg of 2-Amino-5-phenylpent-4-enoic acid.

-

Acidify: Add 500 µL of 50 mM HCl . Vortex vigorously.

-

Checkpoint: Solution should become clear. The pH is now ~1.5. The molecule is cationic (

,

-

-

Dilute: Add 4.0 mL of Milli-Q water.

-

Buffer: Dropwise, add 500 µL of 10x PBS .

-

Final Adjust: Carefully adjust pH back to 7.4 using dilute NaOH while stirring.

-

Critical: If cloudiness appears, stop. You have exceeded the solubility limit at neutral pH (likely ~1-2 mM). Back-titrate slightly or filter.

-

Protocol B: Cosolvent Optimization (The "Grid" Method)

Best for: Determining the maximum solubility for your specific buffer.

| Solvent System | Initial Dissolution | Dilution Stability (24h) | Biological Compatibility |

| 100% Water | Insoluble | N/A | Excellent |

| 5% DMSO / 95% PBS | Moderate | Risk of precipitation | Good |

| 10% Ethanol / 90% Water | Moderate | High | Moderate (Evaporation risk) |

| 0.1 M HCl | High (>10 mM) | Stable | Poor (Must neutralize) |

| 5% Tween-20 / PBS | High | Very Stable | Poor (Lyses cells) |

Visualizations

Figure 1: Solubility Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on downstream application.

Figure 2: Theoretical Solubility Profile vs. pH

Caption: Conceptual representation of solubility relative to the Isoelectric Point (pI ~5.7).

References

-

PubChem. (2025).[2] 2-amino-5-phenylpent-4-enoic acid (Compound Summary).[3][4] National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. buy high quality (2S)-2-Amino-5-phenylpent-4-enoic acid,(2S)-2-Amino-5-phenylpent-4-enoic acid for sale online price,(2S)-2-Amino-5-phenylpent-4-enoic acid Pictures,(2S)-2-Amino-5-phenylpent-4-enoic acid Basic Info,(2S)-2-Amino-5-phenylpent-4-enoic acid Standard - www.pharmasources.com [pharmasources.com]

- 4. benchchem.com [benchchem.com]

Preventing racemization of 2-Amino-5-phenylpent-4-enoic acid during synthesis

Topic: Preventing Racemization During Synthesis & Coupling

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Mechanism of failure, racemization-free coupling protocols, and analytical validation.

Introduction

2-Amino-5-phenylpent-4-enoic acid (often referred to as Styrylalanine or a

The Core Problem:

While the

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, one must understand that it is rarely a random event; it is a competitive kinetic process between Coupling (Amide Bond Formation) and Oxazolone Formation .

1.1 The Oxazolone Pathway (Primary Risk)

When the carboxylic acid of N-protected Styrylalanine is activated (e.g., by carbodiimides or onium salts), it forms an activated ester. If the attacking amine is slow (due to the steric bulk of Styrylalanine), the carbonyl oxygen of the N-protecting group or the backbone amide can attack the activated ester, forming a 5-membered Oxazolone (Azlactone) ring.

-

Critical Failure Point: The

-proton of the oxazolone is highly acidic (

1.2 Direct Enolization (Secondary Risk)

Even without oxazolone formation, strong bases (like DBU) or excess tertiary amines can directly abstract the

1.3 Visualization of the Racemization Pathway

Caption: The kinetic competition between productive coupling (Green) and the destructive oxazolone pathway (Red). Steric bulk shifts the equilibrium toward the red path.

Module 2: Troubleshooting & Prevention Protocols

2.1 Protocol A: The "Oxyma/DIC" Standard (Recommended)

For Styrylalanine, traditional HOBt/DCC methods are insufficient due to the explosion risk of HOBt and lower suppression efficiency. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern gold standard.

Why it works: Oxyma creates an activated ester that is more reactive than the OBt-ester but less prone to oxazolone formation. It operates effectively in a base-free environment when used with DIC, eliminating the base-catalyzed enolization risk.

Step-by-Step Protocol:

-

Dissolution: Dissolve Fmoc-Styrylalanine-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF/DCM (1:1 ratio improves solubility of hydrophobic residues).

-

Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv).

-

Pre-activation: Stir for 2–3 minutes. Do not exceed 5 minutes.

-

Coupling: Add the solution to the resin/amine component.

-

Conditions: Allow to react at Room Temperature.

-

Warning: Do NOT heat this coupling (e.g., microwave) above 40°C. The risk of thermal racemization outweighs the kinetic benefit for this specific residue.

-

2.2 Protocol B: The "Collidine Buffer" (For Onium Salts)

If you must use HATU/HBTU (onium salts), you cannot omit the base. However, DIPEA is often too strong (

Modification: Substitute DIPEA with 2,4,6-Collidine (

-

Ratio: Amino Acid : HATU : HOAt : Collidine (1 : 1 : 1 : 2).

-

Logic: Collidine is strong enough to activate the carboxylate but too sterically hindered and weak to effectively abstract the

-proton from the activated species.

2.3 Comparative Reagent Selection Table

| Coupling Reagent | Racemization Risk | Coupling Speed | Recommendation |

| DIC / Oxyma Pure | Very Low | High | Primary Choice. Base-free condition is ideal. |

| HATU / Collidine | Low | Very High | Use for difficult sequences where DIC fails. |

| HBTU / DIPEA | High | High | Avoid. Excess base + strong activation = Oxazolone risk. |

| DCC / HOBt | Moderate | Moderate | Outdated. Urea byproducts are difficult to remove. |

Module 3: Analytical Validation (Marfey's Method)

You cannot assume optical purity; you must prove it. Standard C18 HPLC often cannot separate enantiomers of complex non-canonical amino acids. Marfey’s Method is the required validation step.

3.1 Principle

Marfey’s reagent (L-FDAA) reacts with the amino group to form diastereomers (L-L and L-D).[2] Diastereomers have different physical properties and separate easily on standard achiral C18 columns.

3.2 Validation Protocol

Reagents:

-

1% L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

1M

. -

2M HCl.[3]

Workflow:

-

Hydrolysis (If peptide): Hydrolyze peptide (6N HCl, 110°C, 24h). Dry residue.[3][4][5]

-

Derivatization:

-

Dissolve sample (

) in -

Add

1M -

Add

1% L-FDAA solution. -

Incubate at 40°C for 1 hour .

-

-

Quenching: Add

2M HCl to stop reaction. Dilute with acetonitrile. -

Analysis: Inject on C18 HPLC (Gradient: 10%

60% ACN with 0.1% TFA).-

Result: The L-L isomer (Styrylalanine-FDAA) will elute at a different time than the D-L isomer. Compare against a racemic standard to confirm peak identity.

-

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the coupling of Styrylalanine? A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate oxazolone formation. For Styrylalanine, we recommend max 40°C . If the coupling is difficult, use double coupling (repeat the reaction) rather than increasing temperature.

Q2: Does the "styryl" double bond participate in racemization?

A: Indirectly. The bulky phenyl-allyl group creates steric hindrance, slowing down the coupling. Slow coupling increases the "residence time" of the activated ester, giving it more time to racemize. Additionally, avoid using strong Lewis acids or Pd(0) catalysts during subsequent deprotection steps, as these can cause the double bond to migrate (

Q3: I see a small "shoulder" peak on my HPLC after coupling. Is this the D-isomer? A: It is possible, but first check for diastereomers formed by incomplete deprotection or t-butyl cation alkylation of the styrene ring (a common side reaction if scavengers are insufficient during cleavage). Run Marfey's analysis to confirm chirality definitively.

Q4: Which protecting group is safer: Fmoc or Boc? A: Fmoc is safer. Fmoc is a urethane (carbamate) protecting group. Urethanes reduce the nucleophilicity of the carbonyl oxygen, making oxazolone formation significantly slower compared to amide-protected (Acetyl/Benzoyl) precursors.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Supports the superiority of Oxyma/DIC over HOBt.

-

Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591–596. Link

- Establishes the standard protocol for chiral analysis.

-

Bhardwaj, V., et al. (2020). Marfey’s reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 1152, 122223. Link

- Modern upd

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][7][8] Tetrahedron, 60(11), 2447-2467. Link

- Mechanistic details on oxazolone form

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. US4647692A - Racemization and resolution of α-amino acids - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

Technical Support Center: Troubleshooting Low Yields in 2-Amino-5-phenylpent-4-enoic acid Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving the sterically and electronically complex substrate, 2-Amino-5-phenylpent-4-enoic acid. The presence of a free amine, a carboxylic acid, and a vinyl group presents unique challenges that can often lead to low yields and complex side reactions. This document is designed to help you diagnose and resolve these common issues through a structured, question-and-answer format based on established mechanistic principles.

Introduction: The Challenge of a Multifunctional Substrate

2-Amino-5-phenylpent-4-enoic acid is a valuable building block, but its structure contains multiple potential points of interference for a palladium catalyst. The free amine and carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity. The vinyl group's reactivity must be precisely controlled to favor the desired cross-coupling over undesired side reactions. This guide will focus primarily on Suzuki-Miyaura and Mizoroki-Heck type couplings, which are common transformations for such substrates.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to problem-solving. Low yields are rarely due to a single, isolated factor but rather a combination of suboptimal parameters. The following workflow provides a logical progression for diagnosing the root cause of poor reaction performance.

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction is sluggish or stalls completely with starting material still present.